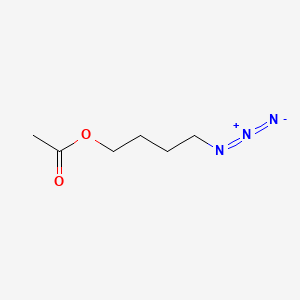
2-SulfaMoylbiphenyl-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-SulfaMoylbiphenyl-3-carboxylic acid is an organic compound with the molecular formula C13H11NO4S and a molecular weight of 277.3 g/mol It is characterized by the presence of a biphenyl core substituted with a sulfamoyl group at the 2-position and a carboxylic acid group at the 3-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-SulfaMoylbiphenyl-3-carboxylic acid typically involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base . The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium hydroxide
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
2-SulfaMoylbiphenyl-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfamoyl group can be oxidized to form sulfonic acid derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfonic acid derivatives
Reduction: Alcohol derivatives
Substitution: Halogenated biphenyl derivatives
科学研究应用
2-SulfaMoylbiphenyl-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
作用机制
The mechanism of action of 2-SulfaMoylbiphenyl-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The carboxylic acid group can also participate in ionic interactions with positively charged residues, enhancing the binding affinity of the compound.
相似化合物的比较
2-SulfaMoylbiphenyl-3-carboxylic acid can be compared with other similar compounds, such as:
2-Sulfamoylbiphenyl-4-carboxylic acid: Differing in the position of the carboxylic acid group, which can affect its reactivity and binding properties.
2-Sulfamoylbiphenyl-3-sulfonic acid: Featuring a sulfonic acid group instead of a carboxylic acid group, which can influence its solubility and acidity.
2-Sulfamoylbiphenyl-3-methanol: Containing a hydroxyl group instead of a carboxylic acid group, which can alter its chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
属性
CAS 编号 |
1215206-45-3 |
|---|---|
分子式 |
C13H11NO4S |
分子量 |
277.30 g/mol |
IUPAC 名称 |
3-(2-sulfamoylphenyl)benzoic acid |
InChI |
InChI=1S/C13H11NO4S/c14-19(17,18)12-7-2-1-6-11(12)9-4-3-5-10(8-9)13(15)16/h1-8H,(H,15,16)(H2,14,17,18) |
InChI 键 |
GHTXHTSFJAZACO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2=CC(=CC=C2)C(=O)O)S(=O)(=O)N |
规范 SMILES |
C1=CC=C(C(=C1)C2=CC(=CC=C2)C(=O)O)S(=O)(=O)N |
同义词 |
2-SulfaMoylbiphenyl-3-carboxylic acid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-[Tert-butyl(dimethyl)silyl]oxy-2-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]ethyl]-4-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-N-[(4-phenylmethoxyphenyl)methyl]butan-2-amine](/img/structure/B582108.png)

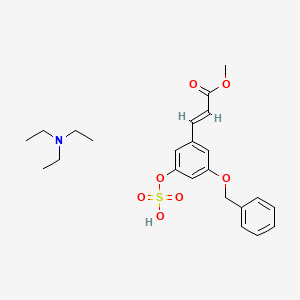
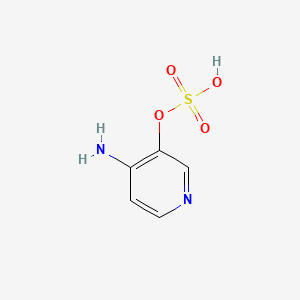
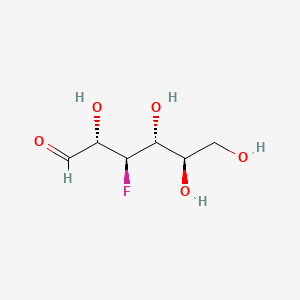

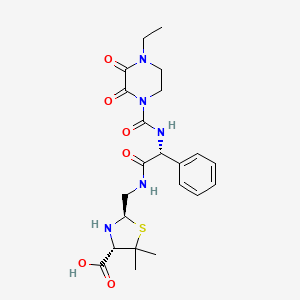
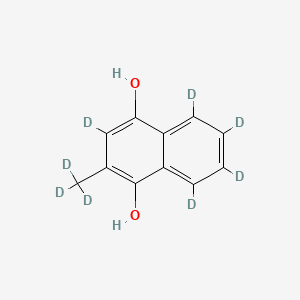
![O-[(Guanin-9-yl)methyl] Acyclovir](/img/structure/B582125.png)



